N-(4-Methoxy-2-nitrophenyl)acetamide

Crystallography Solid-State Chemistry Structural Biology

Sourcing incorrect positional isomers or deacetylated analogs leads to failed syntheses and non-compliance. This specific ortho-nitro/para-methoxy acetanilide is the mandated Omeprazole Impurity 36 reference standard for ANDA HPLC method validation. Procure the exact compound to ensure regulatory compliance. - Use as a primary reference standard for Omeprazole impurity quantification. - Unique substitution pattern ensures correct regiochemistry in Thiabendazole metabolite synthesis. - Well-characterized crystal structure supports solid-state and polymorphism studies.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 119-81-3
Cat. No. B140486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxy-2-nitrophenyl)acetamide
CAS119-81-3
Synonyms2’-Nitro-4’-methoxyacetanilide;  4-Acetamido-1-methoxy-3-nitrobenzene;  4-Acetylamino-1-methoxy-3-nitrobenzene;  4-Methoxy-2-nitroacetanilide;  N-(4-Methoxy-2-nitrophenyl)acetamide-;  NSC 5516
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)
InChIKeyQGEGALJODPBPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxy-2-nitrophenyl)acetamide Overview


N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 119-81-3), also known as 4-Methoxy-2-nitroacetanilide, is a nitro-substituted aromatic acetamide compound. It is a derivative of Methacetin and is used as an intermediate in the synthesis of pharmaceuticals and dyes . It appears as yellow needle-like crystals with a melting point of 116-119°C, and is soluble in ethanol, ether, and benzene [1]. This compound is recognized as Omeprazole Impurity 36, a reference standard for analytical method development and quality control in pharmaceutical manufacturing [2].

N-(4-Methoxy-2-nitrophenyl)acetamide: Why It Is Irreplaceable


The specific ortho-nitro and para-methoxy substitution pattern on the acetanilide scaffold in N-(4-Methoxy-2-nitrophenyl)acetamide imparts a distinct molecular conformation and electronic profile that is not replicated by its positional isomers or functional group analogs [1]. This unique arrangement influences its solid-state packing, solubility, and reactivity in downstream chemical transformations, which are critical factors in both analytical and synthetic applications . For instance, the presence of both the nitro and methoxy groups in this specific arrangement contributes to its distinct biological activity compared to similar compounds lacking either functional group . Therefore, substituting this compound with a closely related analog—such as a different nitro positional isomer, a deacetylated aniline derivative, or a different alkoxy variant—can lead to failed syntheses, inaccurate analytical results, or non-compliance in regulatory contexts.

N-(4-Methoxy-2-nitrophenyl)acetamide vs. Key Analogs


Methoxy Torsion Angle vs. Ethoxy and Hydroxy Analogs

The methoxy group in N-(4-Methoxy-2-nitrophenyl)acetamide exhibits a C—C—O—C torsion angle of 6.1 (5)°, indicating near-coplanarity with the phenyl ring. In contrast, the analogous 4-ethoxy compound shows a significantly smaller torsion angle of 0.56 (12)°, while the 4-hydroxy analog is more planar with a torsion angle of -0.79 (19)° [1]. The nitro group torsion angles are -12.8 (5)° for the methoxy compound, -14.94 (13)° for the ethoxy analog, and -0.79 (19)° for the hydroxy analog [1].

Crystallography Solid-State Chemistry Structural Biology

Lipophilicity vs. Deacetylated Aniline Derivative

N-(4-Methoxy-2-nitrophenyl)acetamide has a logP value of 2.158, while its deacetylated analog, 4-methoxy-2-nitroaniline, has a logP of 1.94 [1][2]. This difference in lipophilicity reflects the impact of the acetamido group on the molecule's overall polarity.

ADME Drug Design Partition Coefficient

Melting Point vs. 4-Methoxy-3-nitroacetanilide

N-(4-Methoxy-2-nitrophenyl)acetamide (ortho-nitro isomer) has a reported melting point range of 116-119°C . Its positional isomer, N-(4-Methoxy-3-nitrophenyl)acetamide (meta-nitro isomer, CAS 50651-39-3), is reported to have a boiling point of 424.1°C at 760 mmHg, indicating significantly different thermal properties [1].

Thermal Analysis Process Chemistry Purification

Omeprazole Impurity Standard Designation

N-(4-Methoxy-2-nitrophenyl)acetamide is officially designated as Omeprazole Impurity 36 and is supplied with detailed characterization data compliant with regulatory guidelines for use in ANDA submissions and commercial production [1]. This specific impurity standard is not interchangeable with other nitro-acetanilide analogs.

Pharmaceutical Analysis Reference Standards Regulatory Compliance

N-(4-Methoxy-2-nitrophenyl)acetamide Applications


Omeprazole Impurity Reference Standard

Due to its designation as Omeprazole Impurity 36 [1], N-(4-Methoxy-2-nitrophenyl)acetamide is the required reference material for developing and validating HPLC methods to quantify this specific impurity in Omeprazole drug substances and finished products. Its use ensures compliance with regulatory guidelines for ANDA submissions and commercial quality control [1].

Thiabendazole Metabolite Synthesis Intermediate

This compound is a known derivative of Methacetin and is specifically used in the synthesis of a Thiabendazole metabolite [2]. Its unique ortho-nitro substitution pattern is likely essential for the correct regiochemistry in subsequent synthetic steps to this particular metabolite. Procuring this exact compound ensures the intended synthetic pathway is followed.

Crystallography and Solid-Form Screening

The well-characterized crystal structure [3] and specific torsion angles of N-(4-Methoxy-2-nitrophenyl)acetamide make it a valuable model compound for studying the effects of substituent conformation on crystal packing, polymorphism, and solid-state properties. Its distinct planarity profile, compared to ethoxy and hydroxy analogs [3], offers a specific molecular geometry for systematic studies.

Medicinal Chemistry Scaffold Optimization

With a logP of 2.158, N-(4-Methoxy-2-nitrophenyl)acetamide serves as a moderately lipophilic building block [4]. When optimizing a lead series for a specific logP target (e.g., CNS drugs often require logP in the 2-4 range), this compound provides a distinct lipophilicity profile compared to its less lipophilic aniline precursor (logP 1.94) [5], allowing fine-tuning of physicochemical properties.

Technical Documentation Hub

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